4-(1,3-Dioxoisoindolin-2-YL)butanal
Overview
Description
4-(1,3-Dioxoisoindolin-2-YL)butanal, also known as Phthalimide, N-(3-formylpropyl)-, has the CAS registry number 3598-60-51. It has a linear formula of C12H11NO32. This compound contains a total of 28 bonds, including 17 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aldehyde (aliphatic), and 1 imide (-thio)3.
Synthesis Analysis
The synthesis of 4-(1,3-Dioxoisoindolin-2-YL)butanal involves several steps. The product obtained in the first step is subjected to bromination using NBS in the presence of benzoyl-peroxide as a catalyst in CCl44. The reaction mixture is refluxed for 2 hours and monitored by TLC4.Molecular Structure Analysis
The molecular structure of 4-(1,3-Dioxoisoindolin-2-YL)butanal is characterized by a total of 28 bonds, including 17 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aldehyde (aliphatic), and 1 imide (-thio)3.
Chemical Reactions Analysis
The chemical reactions of 4-(1,3-Dioxoisoindolin-2-YL)butanal are not explicitly mentioned in the retrieved documents. However, it’s worth noting that this compound is used in the synthesis of various other compounds, indicating its reactivity4.Physical And Chemical Properties Analysis
4-(1,3-Dioxoisoindolin-2-YL)butanal has a molecular weight of 217.222. It is stored at a temperature of -20°C2. The purity of the compound is 95%2.Scientific Research Applications
Synthesis and Structural Characterization
- The synthesis of derivatives of 1,3-dioxoisoindolin-2-yl compounds has been a subject of interest due to their diverse applications. For instance, compounds synthesized from 4-aminophenylacetic acid and phthalic anhydride demonstrated promising antimicrobial activities, showcasing the potential of these derivatives in developing new antimicrobial agents (A. Bedair et al., 2006). Additionally, the synthesis and crystal structure analysis of 4-(1,3-dioxoisoindolin-2-yl)antipyrine highlighted its potential as a photo-responsive material due to its electron-transfer properties and significant linear and first hyperpolarizabilities (Zongxue Yu et al., 2012).
Applications in Pharmacology
- In the realm of pharmacology, derivatives of 1,3-dioxoisoindolin-2-yl compounds have been evaluated for their anticonvulsant activities. For example, a series of new γ-aminobutyric acid (GABA) derivatives derived from 4-(1,3-dioxoisoindolin-2-yl)butanoic acid displayed varying degrees of anticonvulsant activity, with some showing promise in specific seizure models (N. Yadav et al., 2011). This highlights the potential for developing new therapeutic agents targeting seizure disorders.
Molecular Docking and QSAR Studies
- Quantitative structure-activity relationships (QSAR) and molecular docking studies have been applied to 1,3-dioxoisoindolin-2-yl derivatives to predict their biological activities and understand their interactions with biological targets. For instance, QSAR and docking studies on 1,3-dioxoisoindolin-4-aminoquinolines as antiplasmodium compounds provided insights into their potential as antimalarial agents, demonstrating the importance of specific substituents in enhancing their activity (Aliyu Wappah Mahmud et al., 2020).
Material Science Applications
- In material science, the synthesis of novel polyamides containing 4-nitro-1,3-dioxoisoindolin-2-yl groups aimed at developing optically active polymers for potential applications in electronics and photonics. These polymers exhibited good solubility in polar organic solvents, suggesting their suitability for various industrial applications (K. Faghihi et al., 2010).
Safety And Hazards
The safety data sheet for 4-(1,3-Dioxoisoindolin-2-YL)butanal indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation2. The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area2.
Future Directions
The future directions of 4-(1,3-Dioxoisoindolin-2-YL)butanal are not explicitly mentioned in the retrieved documents. However, given its use in the synthesis of various other compounds and its reported anticonvulsant and antiviral properties, it could be a subject of further research in medicinal chemistry5.
properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)butanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-8-4-3-7-13-11(15)9-5-1-2-6-10(9)12(13)16/h1-2,5-6,8H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXADABRNBNSJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189537 | |
Record name | 2H-Isoindole-2-butanol, 1,3-dihydro-1,3-dioxo- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10189537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dioxoisoindolin-2-YL)butanal | |
CAS RN |
3598-60-5 | |
Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-butanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3598-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phthalimide, N-(3-formylpropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003598605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Isoindole-2-butanol, 1,3-dihydro-1,3-dioxo- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10189537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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